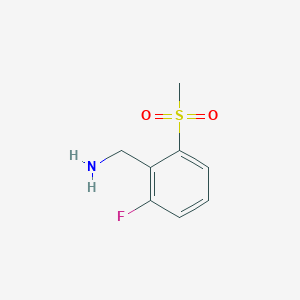

2-Fluoro-6-methanesulfonyl-benzylamine

Description

2-Fluoro-6-methanesulfonyl-benzylamine is a fluorinated aromatic amine derivative characterized by a benzylamine backbone substituted with a fluorine atom at the 2-position and a methanesulfonyl group at the 6-position of the benzene ring. The compound is available as a hydrochloride salt (CAS: 2305079-62-1) and is utilized in custom synthesis and analytical services, as indicated by its inclusion in Amadis Chemical’s catalog . Analytical characterization methods for this compound include NMR, HPLC, and LC-MS, underscoring its relevance in precision chemistry .

Properties

IUPAC Name |

(2-fluoro-6-methylsulfonylphenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S/c1-13(11,12)8-4-2-3-7(9)6(8)5-10/h2-4H,5,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBLCCYMGRBODHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1CN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the use of a Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 2-Fluoro-6-methanesulfonyl-benzylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methanesulfonyl-benzylamine undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The methanesulfonyl group can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for the synthesis of this compound.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Nucleophiles: For substitution reactions.

Oxidizing and Reducing Agents: For oxidation and reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation-reduction reactions can produce sulfoxides or sulfones.

Scientific Research Applications

2-Fluoro-6-methanesulfonyl-benzylamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological molecules and pathways.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methanesulfonyl-benzylamine involves its interaction with specific molecular targets. The fluorine atom and methanesulfonyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

2-Amino-6-fluorobenzylamine (CAS: 175277-93-7)

This compound shares the benzylamine core and fluorine substituent but lacks the methanesulfonyl group. Safety data indicate that 2-amino-6-fluorobenzylamine requires standard amine-handling precautions, including respiratory protection and ventilation .

2-Fluoro-6-methylaniline

Replacing the methanesulfonyl group with a methyl group and substituting the benzylamine with an aniline results in a simpler analog. The methyl group is electron-donating, contrasting with the electron-withdrawing sulfonyl group, which may influence solubility and stability. This compound is listed with multiple synonyms but lacks explicit application data .

Functional Analogs: Sulfonyl-Containing Compounds

Sulfonyl groups are critical in agrochemicals, as evidenced by sulfonylurea herbicides like metsulfuron-methyl and ethametsulfuron-methyl . While these compounds differ in core structure (triazine vs. benzene), the sulfonyl moiety enhances herbicidal activity by inhibiting acetolactate synthase (ALS) in plants. By analogy, the methanesulfonyl group in this compound could facilitate similar bioactivity or serve as a synthetic intermediate for sulfonylurea derivatives.

Table 1: Key Comparative Data

Physicochemical and Reactivity Differences

- Electron Effects: The methanesulfonyl group in this compound deactivates the benzene ring, directing electrophilic substitution to specific positions. In contrast, methyl or amino groups in analogs may activate the ring.

- Solubility : The hydrochloride salt form of the target compound suggests higher water solubility compared to neutral analogs like 2-fluoro-6-methylaniline .

- Synthetic Utility: The sulfonyl group may enable nucleophilic displacement reactions, offering versatility in derivatization compared to methyl- or amino-substituted analogs.

Biological Activity

2-Fluoro-6-methanesulfonyl-benzylamine is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C9H10FNO2S

- Molecular Weight : 215.25 g/mol

The presence of the fluorine atom and the methanesulfonyl group is believed to enhance its biological activity by influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It acts as an inhibitor or modulator of various biochemical pathways, affecting cellular processes such as inflammation, cell proliferation, and apoptosis.

In Vitro Studies

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. For instance, a comparative analysis showed that this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro.

| Compound | % Inhibition at 100 μg/mL |

|---|---|

| This compound | 44% |

| Diclofenac | 41% |

This table illustrates the compound's efficacy in inhibiting inflammatory responses compared to a standard anti-inflammatory drug.

Case Studies

- Anti-Cancer Activity : In a study focusing on human lung adenocarcinoma cells, this compound demonstrated cytotoxic effects, leading to reduced cell viability. The half-maximal inhibitory concentration (IC50) was determined to be significantly lower than that of many conventional chemotherapeutics, indicating its potential for further development as an anti-cancer agent.

- Antimicrobial Properties : Research has also indicated that this compound exhibits antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to established antibiotics, suggesting its viability as a new antimicrobial agent.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest favorable pharmacokinetic profiles with good oral bioavailability and metabolic stability, making it a candidate for oral formulations.

Safety and Toxicology

Safety assessments have shown that this compound has a low toxicity profile in animal models. The compound did not show significant adverse effects at therapeutic doses, although further studies are necessary to fully understand its safety in humans.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.